N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
Description
N-(3,4-Dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrimidin-2-ylamino group at position 2 and a carboxamide-linked 3,4-dimethoxyphenethyl moiety at position 3. This structure integrates key pharmacophoric elements: the thiazole ring enhances metabolic stability, the pyrimidine group facilitates hydrogen bonding in biological targets, and the 3,4-dimethoxyphenethyl chain may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-5-4-12(10-15(14)26-2)6-9-19-16(24)13-11-27-18(22-13)23-17-20-7-3-8-21-17/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSNVOPPTCYLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrimidinyl Group: This step involves the nucleophilic substitution reaction where a pyrimidinylamine reacts with a thiazole derivative.
Introduction of the Dimethoxyphenethyl Group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazole derivatives, including N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated potent cytotoxic effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells, indicating its potential as an anticancer agent .
Kinase Inhibition
The compound has been identified as a potent inhibitor of Src/Abl kinases, which are critical in the signaling pathways of many cancers. In vivo studies showed that it could induce complete tumor regression in chronic myelogenous leukemia models while maintaining low toxicity levels . This suggests its utility in targeted cancer therapies.
Neurological Disorders
Given the structural similarities to compounds known for their neuroprotective effects, N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide may also have applications in treating neurological disorders such as Alzheimer's disease. Thiazole derivatives have been shown to possess acetylcholinesterase inhibitory activity, which is crucial for enhancing acetylcholine levels in the brain and potentially improving cognitive functions .
Antimicrobial Activity
There is emerging evidence that thiazole compounds possess antimicrobial properties. Studies have indicated that certain thiazole derivatives can inhibit the growth of various pathogens, suggesting a potential application in developing new antimicrobial agents . The exact mechanisms are still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(3,4-Dimethoxyphenethyl) Amides ()
Compounds 23 , 24 , and 25 from share the N-(3,4-dimethoxyphenethyl) backbone but differ in their acyl substituents. Key comparisons include:
Key Observations :
- The pyrimidin-2-ylamino group may enhance solubility in polar solvents compared to the phenyl groups in 23–25, though direct data are unavailable.
- Melting points for 23–25 correlate with acyl group complexity; the target’s larger heterocyclic system may result in higher melting points, but experimental validation is needed.
Thiazole Carboxamides ()
describes N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s ), which share the thiazole-carboxamide scaffold but differ in substituents:
Key Observations :
- Replacing the pyridinyl group with pyrimidin-2-ylamino could alter binding affinity due to increased hydrogen-bonding capacity.
- The 3,4-dimethoxyphenethyl chain in the target may confer better blood-brain barrier penetration than smaller alkyl/aryl groups in 3a–s .
Pyrimidine-Containing Heterocycles ()
Pyrazolo[3,4-d]pyrimidines (e.g., 2 , 3 ) and triazolopyrimidines (e.g., 6–9 ) in highlight the role of pyrimidine in modulating electronic and steric properties:
Key Observations :
- The target’s pyrimidine group, as a substituent rather than a fused ring, may reduce steric hindrance, improving interaction with flat binding pockets (e.g., ATP sites in kinases).
- Isomerization risks are lower compared to triazolopyrimidines, enhancing synthetic reproducibility .
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structural components include:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Pyrimidinyl Group : Contributes to the compound's interaction with biological targets.
- Dimethoxyphenethyl Group : Enhances lipophilicity and may influence receptor binding.
The IUPAC name of the compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide, and its molecular formula is .
The biological activity of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing signaling pathways.
- DNA/RNA Interaction : There is potential for interaction with genetic material, affecting gene expression and cellular proliferation .
Anticancer Properties
Research indicates that compounds within the thiazole class exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. This suggests that N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide may possess similar anticancer efficacy .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma | 0.124 | Tubulin Inhibition |
| Compound B | Prostate Cancer | 3.81 | Cell Cycle Arrest |
| N-(3,4-Dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .
Case Studies
-
In Vivo Studies :
A study explored the protective effects of thiazole derivatives against renal damage induced by ischemia/reperfusion (I/R). The results indicated that certain derivatives showed significant antiapoptotic effects and reduced tissue damage compared to controls . -
Mechanistic Studies :
Research on similar compounds revealed that they could inhibit caspase enzymes involved in apoptosis. This suggests that N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide might also modulate apoptotic pathways .
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique properties of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide against other thiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Similar Compound 1 | Pyridine Substituent | Anticancer |
| Similar Compound 2 | No Dimethoxy Group | Lower Antimicrobial Activity |
| N-(3,4-Dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide | Dimethoxy Group + Pyrimidine | Potentially Broad Spectrum |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Coupling reactions : Use carbodiimide coupling agents (e.g., EDCI/HOBt) to form amide bonds between thiazole-4-carboxylic acid and amine precursors .
- Solvent selection : Polar aprotic solvents like DMF or DCM improve solubility and reaction efficiency .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by preparative HPLC (>95% purity) .
- Yield optimization : Monitor reaction progress via TLC; adjust stoichiometry (1.2–1.5 eq of amine) and reflux duration (12–24 hrs) .
Q. How can researchers confirm the structural integrity of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide using spectroscopic and chromatographic techniques?
- Methodology :
- 1H/13C NMR : Assign peaks to verify methoxy groups (δ 3.7–3.9 ppm), pyrimidine protons (δ 8.3–8.6 ppm), and thiazole carbons (δ 160–170 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ with <2 ppm mass error .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .
- X-ray crystallography : Resolve crystal structures using SHELX software for absolute configuration validation .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodology :
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via nonlinear regression .
- Solubility testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict the binding mode of N-(3,4-dimethoxyphenethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide to therapeutic targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1M17) to identify key interactions (e.g., hydrogen bonds with pyrimidine) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore mapping : Align with known inhibitors to validate critical pharmacophoric features (e.g., methoxy groups for hydrophobic contacts) .
Q. How can structure-activity relationship (SAR) studies evaluate the role of the 3,4-dimethoxyphenethyl and pyrimidin-2-ylamino groups?
- Methodology :
- Analog synthesis : Replace methoxy groups with halogens or alkyl chains; modify pyrimidine with substituents (e.g., Cl, CF3) .
- Biological testing : Compare IC50 values across analogs to quantify contributions of specific substituents to potency .
- Free-energy calculations : Use MM-PBSA to correlate substituent changes with binding affinity .
Q. What strategies resolve discrepancies in crystallographic data vs. solution-phase NMR structures for thiazole-4-carboxamide derivatives?
- Methodology :
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution .
- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction data to identify polymorphic forms .
- DFT calculations : Optimize geometry using Gaussian09 and compare with experimental bond lengths/angles .
Q. How should researchers address discrepancies in reported biological activity data for thiazole-4-carboxamide derivatives across studies?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Purity validation : Reanalyze compounds via HPLC-MS to rule out degradation products .
- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
